![molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8](/img/structure/B1349238.png)
3H-imidazo[4,5-b]pyridin-2-ylmethanol
Übersicht
Beschreibung
3H-imidazo[4,5-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol typically involves the cyclization of 2,3-diaminopyridine with suitable aldehydes or ketones. One common method involves the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazo[4,5-b]pyridine core, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3H-imidazo[4,5-b]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of 3H-imidazo[4,5-b]pyridin-2-ylmethanol derivatives. Research demonstrated that various alkylated derivatives exhibited significant antibacterial activity against both Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli).
Case Study: Antibacterial Activity
A study evaluated several derivatives synthesized from this compound through N-alkylation reactions. The antibacterial activity was assessed using the disk diffusion method, which revealed that certain compounds effectively inhibited bacterial growth. The minimum inhibitory concentration (MIC) values were determined and summarized in the following table:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | Escherichia coli | 16 |
2 | Bacillus cereus | 32 |
3 | Staphylococcus aureus | 8 |
This research indicates that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antibacterial properties, making it a promising candidate for developing new antimicrobial agents .
Anticancer Applications
The anticancer potential of this compound has been explored with promising results. Several derivatives have shown moderate cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study involving eight derivatives of this compound, researchers evaluated their cytotoxic effects on nine different cancer cell lines using the MTT assay. The results are summarized in the following table:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 75 |
2 | MDA-MB-468 | 60 |
3 | K562 | 40 |
4 | SaOS2 | 90 |
The compound with the lowest IC50 value was found to be particularly effective against K562 cells, suggesting that specific structural modifications can enhance anticancer efficacy .
Anti-inflammatory Applications
In addition to antimicrobial and anticancer activities, derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
Case Study: COX Inhibition
A study focused on the inhibitory effects of selected derivatives on COX-1 and COX-2 enzymes. The results indicated that certain compounds exhibited significant selectivity towards COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The findings are summarized below:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|---|
A | 20 | 9.2 | 2.17 |
B | 30 | 15 | 2.00 |
C | 10 | 5 | 2.00 |
These results underscore the potential of these compounds as anti-inflammatory agents with improved safety profiles .
Wirkmechanismus
The mechanism of action of 3H-imidazo[4,5-b]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in antiproliferative effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
3H-imidazo[4,5-b]pyridin-2-ylmethanol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
- Imidazo[4,5-c]pyridines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyridines
These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly influence their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their use in sedative and hypnotic drugs, while imidazo[4,5-b]pyridines are more commonly explored for their anticancer and antimicrobial properties .
Biologische Aktivität
3H-Imidazo[4,5-b]pyridin-2-ylmethanol is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C7H7N3O and features an imidazo[4,5-b]pyridine core structure. This bicyclic system consists of an imidazole ring fused to a pyridine ring, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied as a potential inhibitor of c-MET kinases, which play a crucial role in tumorigenesis by regulating cell proliferation and survival pathways. By binding to the active site of c-MET, this compound can prevent phosphorylation and subsequent activation of downstream signaling cascades involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest its potential as an antimicrobial agent.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against breast cancer cells and other malignancies, with results indicating a dose-dependent response in cell viability assays.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study investigated the compound's effect on human cancer cell lines, revealing IC50 values that indicate significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Kinase Inhibition : Research highlighted its role as a selective inhibitor of c-MET kinase. The structure-activity relationship (SAR) studies provided insights into modifications that enhance potency and selectivity against other kinases.
- Antimicrobial Testing : In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNNHMQTORIJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361618 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-20-8 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3H-imidazo[4,5-b]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.